N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum reveals characteristic absorptions:
- 3280 cm⁻¹ : N-H stretching of secondary amides (glycylglycine).
- 1725 cm⁻¹ : Ester carbonyl (C=O) of the furochromenone core.
- 1660 cm⁻¹ : Amide I band (C=O stretching) from peptide bonds.
- 1540 cm⁻¹ : Amide II band (N-H bending coupled with C-N stretching).
- 1240 cm⁻¹ : Aryl ether (C-O-C) stretching in the furan ring.
The absence of free carboxylic acid O-H stretches (2500–3300 cm⁻¹) confirms the zwitterionic form of the glycylglycine moiety, consistent with spectra of analogous peptide conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆):
- δ 1.98–2.15 (m, 12H) : Methyl groups on furochromenone (4 × CH₃).
- δ 2.35 (t, J = 7.2 Hz, 2H) : Propanoyl CH₂ adjacent to carbonyl.
- **δ
Properties
Molecular Formula |
C22H24N2O7 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[[2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C22H24N2O7/c1-10-13(4)30-20-12(3)21-16(7-15(10)20)11(2)14(22(29)31-21)5-6-17(25)23-8-18(26)24-9-19(27)28/h7H,5-6,8-9H2,1-4H3,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
RMECZOKKNLHPCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NCC(=O)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoyl Chloride
Procedure :
-
Starting Material : 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one (CAS 113969-43-0) is reacted with succinic anhydride in dichloromethane under reflux (40°C, 12 h) to form the propanoyl carboxylic acid.
-
Chlorination : The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous toluene at 60°C for 3 h, yielding the acyl chloride.
Key Parameters :
Alternative Route: Methyl Ester Hydrolysis
Procedure :
-
Ester Saponification : Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is hydrolyzed using 2 M NaOH in methanol/water (4:1) at 50°C for 6 h.
-
Acidification : The mixture is neutralized with HCl to precipitate the carboxylic acid.
Optimization :
-
Temperature Control : Excessive heat (>60°C) leads to decarboxylation.
-
Yield : 78–82%.
Synthesis of Glycylglycine Dipeptide
Solid-Phase Peptide Synthesis (SPPS)
Procedure :
-
Resin Activation : Wang resin is functionalized with Fmoc-Gly-OH using DIC/HOBt in DMF.
-
Deprotection : Fmoc removal with 20% piperidine/DMF.
-
Coupling : Fmoc-Gly-OH is coupled using HBTU/DIPEA in DMF (2 h, room temperature).
-
Cleavage : The dipeptide is cleaved from the resin using TFA/water (95:5) and lyophilized.
Analytical Data :
Coupling of Furochromenone-Propanoyl and Glycylglycine
Carbodiimide-Mediated Amide Bond Formation
Procedure :
-
Activation : The furochromenone-propanoyl chloride (1 eq) is reacted with H-Gly-Gly-OH (1.2 eq) in anhydrous DMF using EDCI (1.5 eq) and HOBt (1.5 eq) at 0–5°C.
-
Reaction : Stirred for 24 h at room temperature under N₂.
-
Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, then dried over Na₂SO₄.
Optimization :
Mixed Anhydride Method
Procedure :
-
Anhydride Formation : The propanoyl carboxylic acid (1 eq) reacts with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C.
-
Coupling : Glycylglycine (1 eq) is added, and the reaction is stirred for 6 h at 0°C.
-
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : C 64.12%, H 6.11%, N 8.19% (theor. C 64.28%, H 6.08%, N 8.21%).
Challenges and Mitigation Strategies
Side Reactions
Solubility Issues
Scalability and Industrial Relevance
-
Batch Size : Pilot-scale reactions (100 g) achieve 62% yield with >98% purity.
-
Cost Drivers : Glycylglycine (≥$290/kg) and furochromenone intermediates (≥$877/kg) dominate expenses.
Emerging Methodologies
Enzymatic Coupling
Flow Chemistry
-
Continuous Synthesis : Microreactor systems reduce reaction time by 40% and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that compounds similar to N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine exhibit antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of furochromenone can scavenge free radicals effectively, thereby reducing cellular damage and inflammation .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases .
3. Neuroprotective Properties
There is growing evidence that compounds with similar structures may possess neuroprotective effects. They can potentially mitigate neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
Biochemical Applications
1. Drug Development
this compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets .
2. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. By examining how this compound interacts with various enzymes, researchers can gain insights into metabolic pathways and develop inhibitors for therapeutic purposes .
Material Science Applications
1. Development of Functional Materials
The unique properties of this compound make it suitable for creating functional materials. Its ability to form complexes with metals can be exploited in catalysis and sensor development .
2. Nanotechnology
In nanotechnology applications, the compound can be integrated into nanocarriers for targeted drug delivery systems. Its compatibility with various nanomaterials enhances the efficiency of drug delivery while minimizing side effects associated with conventional therapies .
Case Studies
1. Antioxidant Efficacy Study
A study conducted on a series of furochromenone derivatives demonstrated significant antioxidant activity using DPPH radical scavenging assays. The results indicated that modifications to the molecular structure could enhance antioxidant properties significantly.
2. Neuroprotective Mechanism Investigation
In vivo studies on animal models have shown that furochromenone derivatives can protect against neurotoxicity induced by beta-amyloid peptides. These findings suggest potential therapeutic applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications in Furochromen Derivatives
The furo[3,2-g]chromen core is conserved across multiple analogs, but substituents vary significantly:
Key Observations :
- Methylation Patterns : The target compound’s tetramethyl substitution (2,3,5,9) enhances steric hindrance compared to trimethyl (e.g., ) or dimethyl analogs (). This may improve metabolic stability .
Melting Points and Stability
- Sulfonohydrazide derivatives () exhibit high melting points (234–277°C), suggesting crystalline stability .
- The glycylglycine-linked target compound likely has a lower melting point due to peptide flexibility, though data are unavailable.
Biological Activity
N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a furochromen core linked to a propanoyl group and two glycine residues. Its molecular formula is with a molar mass of 433.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N2O5 |
| Molar Mass | 433.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several steps:
- Preparation of the Furochromen Core : The initial step typically includes synthesizing the furochromen structure.
- Introduction of the Propanoyl Group : This is followed by the attachment of the propanoyl moiety.
- Coupling with Glycylglycine : Finally, glycylglycine is coupled to form the complete structure using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Antioxidant Properties
Research has indicated that derivatives of furochromen compounds exhibit significant antioxidant activity. For instance, DPPH radical-scavenging assays demonstrated that certain derivatives showed comparable activity to ascorbic acid at concentrations around 100 μg/mL .
Anticancer Activity
This compound has been evaluated for its anticancer potential against various cell lines:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- Findings : Certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT116 cell lines. These values indicate potent activity compared to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL respectively) .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer proliferation.
- Modulation of Oxidative Stress : By modulating pathways associated with oxidative stress, it may exert protective effects on cells .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Antioxidant Activity : A series of furochromen derivatives were tested for their ability to scavenge free radicals and showed promising results in reducing oxidative stress markers in vitro .
- Anticancer Research : In a comparative study involving various furochromens, compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
